molecular formula C22H24N4O2S2 B2506445 N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1797951-85-9

N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2506445
CAS No.: 1797951-85-9
M. Wt: 440.58
InChI Key: QIRADRIRTMNDLC-UHFFFAOYSA-N
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Description

N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound featuring a benzothiazole ring, a piperidine moiety, and an oxalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid. The resulting benzothiazole derivative is then reacted with piperidine to introduce the piperidine moiety. Finally, the oxalamide group is formed by reacting the intermediate with methylthioaniline under specific conditions, such as the use of coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to introduce oxygen-containing functional groups.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or triethylamine (Et3N).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Introduction of various substituents at specific positions on the benzothiazole or piperidine rings.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity has been studied for potential antimicrobial, antifungal, and anticancer properties.

  • Medicine: Research has explored its use as an anti-inflammatory agent and its potential in treating various diseases.

  • Industry: The compound's unique structure makes it useful in the development of new materials and catalysts.

Comparison with Similar Compounds

  • N- (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides

  • N- (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides

Uniqueness: This compound is unique due to its specific combination of functional groups and structural elements, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S2/c1-29-18-8-4-2-6-16(18)24-21(28)20(27)23-14-15-10-12-26(13-11-15)22-25-17-7-3-5-9-19(17)30-22/h2-9,15H,10-14H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRADRIRTMNDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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